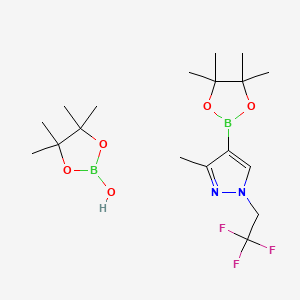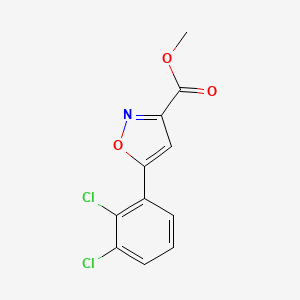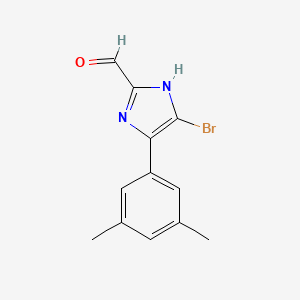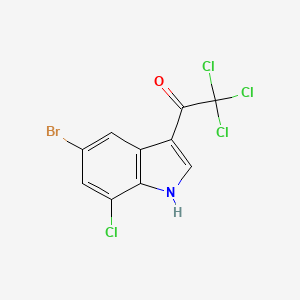
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the halogenation of an indole precursor followed by the introduction of the trichloroethanone moiety. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the trichloroethanone group to other functional groups.
Substitution: Halogen atoms on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce dehalogenated or reduced ketone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets and pathways. The halogenated indole structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The trichloroethanone group may also play a role in its reactivity and biological effects.
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-3-indolyl)-2,2,2-trichloroethanone
- 1-(7-Chloro-3-indolyl)-2,2,2-trichloroethanone
- 1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanol
Uniqueness
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trichloroethanone is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the trichloroethanone group makes it distinct from other similar compounds.
特性
分子式 |
C10H4BrCl4NO |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
1-(5-bromo-7-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H4BrCl4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H |
InChIキー |
KUOARFOACICEGW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
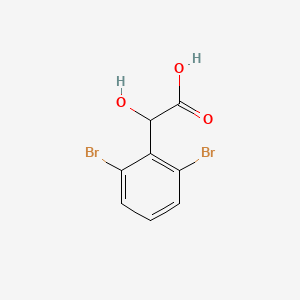
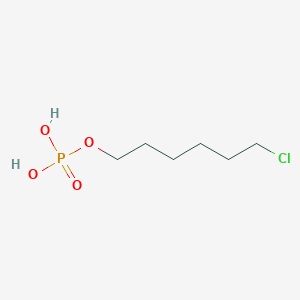
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
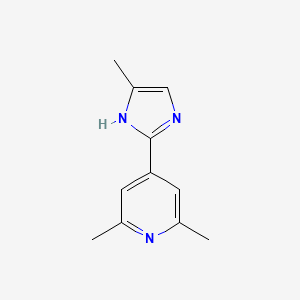
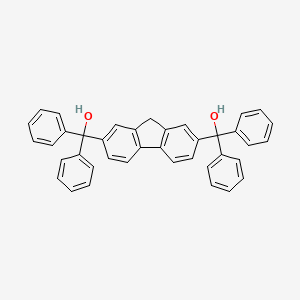
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
